brain natriuretic peptide-45
Description
Overview of the Natriuretic Peptide Family and Their Physiological Context
The natriuretic peptide system is a critical network of hormones that play a pivotal role in maintaining cardiovascular and renal homeostasis. bohrium.comnih.gov These peptides are characterized by a common 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. nih.gov The family primarily includes Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). nih.govwikipedia.org
These peptides exert their effects by binding to specific membrane-bound receptors, namely Natriuretic Peptide Receptor-A (NPR-A), NPR-B, and NPR-C. bohrium.comsgul.ac.uk NPR-A and NPR-B are guanylyl cyclase-coupled receptors that, upon activation, increase the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. sgul.ac.ukmdpi.com This signaling cascade leads to a variety of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to reduce blood pressure and blood volume. nih.govnih.govwikipedia.org The natriuretic peptides also inhibit the renin-angiotensin-aldosterone system and the sympathetic nervous system, further contributing to their cardiovascular regulatory effects. wikipedia.orgnih.gov
Historical Context of Brain Natriuretic Peptide Discovery
The journey to understanding the natriuretic peptide system began with the discovery of ANP. In 1981, de Bold and his team made the groundbreaking observation that extracts from rat atrial tissue, when injected into other rats, caused a rapid decrease in blood pressure and an increase in urination. wikipedia.orgnih.gov This finding established the heart as an endocrine organ. cdnsciencepub.com
Following this, in 1988, a second member of the family, Brain Natriuretic Peptide (BNP), was isolated from porcine brain tissue by Kangawa and Matsuo. wikipedia.orgwikipedia.org Although initially identified in the brain, subsequent research revealed that BNP is predominantly synthesized and secreted by the ventricular myocardium (the heart's muscular tissue) in response to stretching caused by increased blood volume. nih.govwikipedia.org This has led to the alternative name, B-type Natriuretic Peptide, to more accurately reflect its primary source. wikipedia.org
Identification and Species-Specific Characteristics of Brain Natriuretic Peptide-45
The processing of the prohormone, proBNP, leads to different circulating forms of BNP across various species. nih.gov This variation is a key aspect of BNP biology.
In humans, the prohormone proBNP-108 is cleaved to produce the biologically active 32-amino acid peptide, BNP-32, and the inactive N-terminal fragment, NT-proBNP. nih.govcore.ac.ukmedscape.com This cleavage occurs at a specific site recognized by enzymes like furin. nih.gov BNP-32 is the primary active form in humans and is a well-established biomarker for heart failure. medscape.comnih.gov
In contrast to humans, the predominant circulating and active form of BNP in rodents, such as rats and mice, is a 45-amino acid peptide, designated as this compound (BNP-45). nih.govnih.govmedchemexpress.com This difference arises from variations in the amino acid sequence of the proBNP precursor, leading to cleavage at a different site. nih.goveurogentec.com
BNP-45 has been isolated from the hearts of both rats and mice and has been shown to be a potent hypotensive and natriuretic agent in these species. nih.govmedchemexpress.commedchemexpress.com Studies have demonstrated that BNP-45 effectively lowers blood pressure and increases sodium and water excretion in rats, with a potency comparable to that of ANP. nih.gov The action and plasma half-life of rat BNP-45 have been observed to be more prolonged than those of ANP. nih.gov
Interactive Data Tables
Research Findings on BNP-45 in Rodents
| Parameter | Species | Key Finding | Reference |
| Biological Activity | Rat | Potent hypotensive and natriuretic effects, comparable to α-ANP. | nih.gov |
| Duration of Action | Rat | More prolonged lowering of blood pressure and urinary cGMP excretion compared to α-ANP. | nih.gov |
| Plasma Half-Life | Rat | Disappears more slowly from plasma than α-ANP. | nih.gov |
| Strain Differences (SHR vs. WKY rats) | Rat | SHR showed a greater decrease in blood pressure; WKY were more susceptible to diuretic and natriuretic effects. | nih.gov |
| Isolation | Mouse | Isolated from the mouse heart. | medchemexpress.com |
| Potency | Mouse | Described as having potent hypotensive and natriuretic potency. | medchemexpress.com |
Comparison of BNP Forms Across Species
| Species | Predominant Active Form | Amino Acid Length | Reference |
| Human | BNP-32 | 32 | nih.gov |
| Pig | BNP-26 | 26 | nih.gov |
| Rat | BNP-45 | 45 | nih.gov |
| Mouse | BNP-45 | 45 | eurogentec.commedchemexpress.com |
Properties
CAS No. |
125387-66-8 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Synonyms |
brain natriuretic peptide-45 |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brain Natriuretic Peptide 45
Gene Structure and Transcriptional Regulation of the Nppb Gene
The expression of the Nppb gene, which encodes BNP, is tightly controlled at the transcriptional level, responding to a variety of physiological and pathological cues.
Transcriptional Upregulation in Response to Physiological Stimuli (e.g., Mechanical Stretch, Hypoxia)
The transcription of the Nppb gene is markedly increased in response to specific physiological and pathophysiological stimuli, serving as a key adaptive mechanism of the heart.
Mechanical Stretch: Myocardial wall stress, resulting from pressure or volume overload, is a primary stimulus for Nppb gene expression. labmed.org.uk Studies on cultured cardiomyocytes have demonstrated that mechanical stretching leads to a significant upregulation of Nppb mRNA levels. This response is mediated by mechanosensing and mechanotransduction pathways within the cardiomyocytes. For instance, a specific enhancer element known as CR9 has been identified as a mechanical load-responsive enhancer that upregulates Nppb expression.
Hypoxia: Low oxygen tension, or hypoxia, is another potent inducer of Nppb transcription. Hypoxia-inducible factor 1-alpha (HIF-1α) has been identified as a key mediator in this process. nih.gov In human cardiac cells, hypoxic conditions lead to elevated levels of NPPB mRNA. nih.gov
Other stimuli that can upregulate Nppb gene expression include various neurohormonal factors and cytokines such as endothelin-1 (B181129) and interleukins. labmed.org.uk This rapid transcriptional activation has led to BNP being referred to as an "emergency" cardiac hormone. mdpi.com
Post-transcriptional Regulation Mechanisms
Following transcription, the Nppb mRNA transcript is subject to several post-transcriptional regulatory mechanisms that influence its stability, translation, and ultimate protein yield.
mRNA Stability: The 3'-untranslated region (3'-UTR) of the Nppb mRNA contains conserved AT-rich elements (AREs), specifically AUUUA sequences. mdpi.comnih.gov These sequences are known to be destabilizing, targeting the mRNA for rapid degradation and contributing to its short half-life. mdpi.comnih.gov This allows for tight control over BNP production, enabling a rapid turn-off of synthesis when the stimulus is removed.
Alternative Splicing: Alternative splicing of the NPPB gene has been identified as a novel regulatory mechanism. An exon-skipped variant, resulting from the exclusion of exon 2 (ΔE2-NPPB), has been found in both porcine and human hearts. nih.gov This variant is translated into a stable protein that is not secreted. nih.gov Importantly, the ΔE2-NPPB protein can attenuate the production and secretion of the standard, fully spliced BNP, suggesting a negative feedback regulatory loop. nih.gov The expression of this variant is notably upregulated in heart failure. nih.gov
MicroRNA (miRNA) Regulation: MicroRNAs, small non-coding RNAs, play a crucial role in post-transcriptionally repressing gene expression. The expression of Nppb is known to be elevated in hearts deficient in the microRNA processing enzyme Dgcr8, indicating that microRNAs are involved in maintaining normal Nppb levels. nih.gov Specific microRNAs, such as miR-100, have been shown to regulate the natriuretic peptide system by targeting the natriuretic peptide clearance receptor (NPR3), which indirectly affects BNP levels. nih.gov
m6A-mRNA Methylation: The methylation of adenosine (B11128) residues (m6A) in mRNA is an emerging layer of post-transcriptional regulation. This modification is dynamic in cardiomyocytes and can affect transcript stability and translational efficiency. life-science-alliance.org Studies have shown that manipulating the levels of the m6A writer enzyme Mettl3 affects Nppb expression and cellular growth, suggesting that the mRNA methylome plays a role in regulating BNP production under stress conditions. life-science-alliance.org
Post-Translational Processing of PreproBNP and ProBNP
The newly synthesized BNP polypeptide undergoes a series of proteolytic cleavage events to become a mature, active hormone.
Signal Peptide Cleavage to ProBNP
The Nppb gene is translated into a 134-amino acid precursor peptide called preproBNP. hytest.fi This initial polypeptide contains a 26-amino acid N-terminal signal peptide that directs the molecule into the endoplasmic reticulum for secretion. labmed.org.uk Within the cell, this signal peptide is cleaved off by signal peptidases, resulting in the 108-amino acid prohormone, proBNP. hytest.fi
Proteolytic Maturation: Role of Furin and Other Convertases in Brain Natriuretic Peptide-45 Formation
The final step in the biosynthesis of active BNP is the cleavage of proBNP. The specific product of this cleavage varies between species. While humans primarily produce BNP-32, the predominant circulating form in rats is a 45-amino acid peptide, BNP-45. nih.govmdpi.comnih.gov
This species-specific difference arises from variations in the amino acid sequence of proBNP, which dictates the cleavage site for proprotein convertases. nih.govmdpi.com The primary enzyme responsible for the processing of proBNP is furin , a calcium-dependent serine endoprotease. physiology.orgmdpi.comuniprot.org
In rat proBNP, furin recognizes and cleaves the peptide bond at Arginine-50 (R50) and Serine-51 (S51). nih.govmdpi.com This cleavage releases the C-terminal 45-amino acid peptide, BNP-45, and the N-terminal fragment, NT-proBNP (1-50). physiology.orgnih.govmesoscale.com Studies using siRNA to knock down furin in cultured rat cardiomyocytes have confirmed its essential role, as the reduction in furin significantly decreased the intracellular processing of proBNP to BNP-45. physiology.org
| Species | Prohormone | Cleavage Site | Convertase | Mature Peptide |
| Rat | proBNP | R50-S51 | Furin | BNP-45 |
| Human | proBNP | R76-S77 | Furin | BNP-32 |
The other major proprotein convertase found in the heart, corin (B2432093) , has been shown to process human proBNP but does not appear to play a significant role in the processing of rat proBNP to BNP-45. physiology.org Experiments have demonstrated that while furin is active in both atrial and ventricular myocytes, corin is primarily expressed in atrial myocytes and is mainly responsible for processing proANP, not proBNP. physiology.org Therefore, the formation of BNP-45 in the rat heart is predominantly a furin-mediated event that occurs intracellularly before secretion. physiology.org
Glycosylation and Its Influence on ProBNP Processing
The post-translational modification of the B-type natriuretic peptide precursor, proBNP, through glycosylation plays a critical role in regulating its processing into the biologically active form. researchgate.netoup.com ProBNP can be glycosylated to varying degrees at several O-linked glycosylation sites within its N-terminal region, including Threonine (Thr)36, Serine (Ser)37, Ser44, Thr48, Ser53, Thr58, and Thr71. oup.comjst.go.jpahajournals.org This glycosylation, particularly with O-glycans of the GalNAc-type, can influence the subsequent cleavage of proBNP by proprotein convertases like furin and corin. researchgate.netwikipedia.org
Research has shown that O-glycosylation in close proximity to the cleavage site can inhibit the processing of proBNP. researchgate.nethytest.fi Specifically, glycosylation at Thr71 has been identified as a significant barrier to proBNP processing, and modification at Thr48 also contributes to this inhibitory effect. researchgate.netahajournals.orghytest.fi These two sites can act cooperatively to attenuate the processing of proBNP, leading to an increased secretion of the unprocessed, and less biologically active, prohormone from cardiac myocytes. researchgate.netahajournals.org The enzymes GalNAc-transferase (GALNT) 1 and 2 are responsible for mediating this glycosylation-regulated process. researchgate.netahajournals.org
It is also noteworthy that the extent and effect of glycosylation can differ between cell types. nih.gov For example, O-glycosylation of Thr71 was found to inhibit proBNP processing in human embryonic kidney (HEK) 293 cells, but this effect was minimal in murine cardiac myocyte cell lines (HL-1 cells) where the Thr71 residue was not significantly glycosylated. nih.gov This highlights the complexity and cell-specific nature of proBNP post-translational modifications. nih.gov
Cellular Synthesis, Storage, and Secretion Mechanisms
Myocardial Localization of this compound Production (e.g., Ventricles)
Although initially discovered in porcine brain tissue, B-type natriuretic peptide (BNP) is predominantly a cardiac hormone, synthesized and secreted by the heart. wikipedia.orgmdpi.comecrjournal.comnih.gov The primary site of BNP production within the heart is the ventricular myocardium. wikipedia.orgmdpi.comnih.govnih.gov While BNP gene expression occurs in both the atria and ventricles, the ventricles become the major source of circulating BNP, particularly in response to cardiac stress and disease states. mdpi.comnih.govjst.go.jp
In a healthy heart, the concentration of BNP and its corresponding mRNA is lower in the ventricles compared to the atria. mdpi.com However, due to the much larger mass of the ventricles, the total amount of BNP and its mRNA in the ventricles can account for a significant portion of the heart's total. mdpi.com Clinical studies have confirmed that plasma BNP concentrations are higher in veins draining the ventricles (anterior interventricular vein and coronary sinus) than in the aortic root, demonstrating that the ventricles are the principal site of synthesis and secretion. mdpi.com
This ventricular predominance is in stark contrast to Atrial Natriuretic Peptide (ANP), which is mainly synthesized and stored in the atria. nih.govjacc.org Under conditions of ventricular overload or heart failure, the expression of the BNP gene is markedly upregulated in the ventricles. jst.go.jpahajournals.orgresearchgate.net This makes plasma BNP a sensitive marker for ventricular dysfunction. ahajournals.orgnih.gov In rats, the rank order of BNP mRNA concentration is left ventricle > right ventricle > atria. nih.gov While ANP is stored in atrial granules for regulated release, ventricular BNP is thought to be secreted immediately after synthesis via a constitutive pathway, with minimal storage capacity. ecrjournal.comnih.govahajournals.org
Regulation of Release from Cardiomyocytes by Mechanical Stress, Hormones, and Cytokines
The synthesis and secretion of BNP from cardiomyocytes are tightly regulated by a variety of stimuli, including mechanical, hormonal, and inflammatory signals. mdpi.com
Mechanical Stress: The most significant stimulus for BNP gene expression and release is mechanical stretch of the cardiomyocytes. nih.govbeckmancoulter.comamegroups.org This occurs in response to increased ventricular volume and pressure, such as in conditions of volume overload or pressure overload. wikipedia.orgresearchgate.netbeckmancoulter.com Both acute and chronic stretch can induce BNP production. oup.comahajournals.org Studies on isolated human myocardial preparations have shown that diastolic overstretch, but not necessarily systolic afterload, effectively increases BNP gene expression. ahajournals.org This response to stretch is a fundamental mechanism by which the heart signals distress and attempts to counteract hemodynamic overload. amegroups.orgoup.com
Hormones: Several hormones are known to upregulate BNP production. These include vasoconstrictors like angiotensin II and endothelin-1, as well as α-adrenergic agonists. mdpi.comnih.govahajournals.orgahajournals.org Angiotensin II, a key component of the renin-angiotensin system, has been shown to increase BNP gene expression in both human atrial and ventricular muscle preparations. ahajournals.org This effect can be blocked by angiotensin II subtype 1 receptor antagonists. ahajournals.org Other hormones, such as glucocorticoids and thyroid hormone, have also been implicated in inducing BNP expression. ahajournals.org
Cytokines and Hypoxia: Inflammatory mediators, or cytokines, can selectively stimulate BNP production. nih.gov Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) have been shown to increase BNP synthesis and release. wikipedia.orgnih.gov This selective upregulation is observed in inflammatory cardiac conditions like myocarditis and acute cardiac allograft rejection, where plasma BNP levels rise without a corresponding increase in ANP. nih.gov Hypoxia, or low oxygen tension, is another potent stimulus for BNP induction, mediated through the Hypoxia-Inducible Factor (HIF-1α) transcription factor. researchgate.netesmed.org
The table below summarizes the key regulators of BNP release from cardiomyocytes.
| Regulator Category | Stimulatory Factors | Inhibitory Factors |
| Mechanical | Myocardial Stretch (Volume/Pressure Overload) wikipedia.orgmdpi.comnih.govbeckmancoulter.comamegroups.org, Diastolic Overstretch ahajournals.org | Not extensively documented |
| Hormonal | Angiotensin II mdpi.comahajournals.orgahajournals.org, Endothelin-1 mdpi.comnih.govahajournals.org, α-Adrenergic Agonists oup.comahajournals.org, Glucocorticoids ahajournals.org, Thyroid Hormone ahajournals.org | Nitric Oxide (NO) ahajournals.org, Leptin ahajournals.org |
| Cytokines | Interleukin-1β (IL-1β) wikipedia.orgnih.gov, Interleukin-6 (IL-6) wikipedia.org, Tumor Necrosis Factor-α (TNF-α) wikipedia.orgnih.gov | Not extensively documented |
| Other | Hypoxia researchgate.netesmed.org | Not extensively documented |
Receptor Interactions and Intracellular Signaling Pathways of Brain Natriuretic Peptide 45
Natriuretic Peptide Receptor (NPR) Isoforms and Binding Specificity for Brain Natriuretic Peptide-45
The actions of BNP are mediated through its interaction with two major subtypes of natriuretic peptide receptors: Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-C (NPR-C). These receptors exhibit distinct structural features and functional roles.
Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A), is the principal biologically active receptor for both Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). NPR-A is a transmembrane receptor that, upon ligand binding, functions as an enzyme. The binding of BNP to the extracellular domain of NPR-A is a high-affinity interaction that induces a conformational change in the receptor. This structural alteration is crucial for the transmission of the signal across the cell membrane to the intracellular domain, leading to the activation of its guanylyl cyclase activity. While both ANP and BNP activate NPR-A, studies have indicated that BNP may have a 10-fold lower affinity for NPR-A compared to ANP. The interaction between BNP and NPR-A is the primary step for initiating the downstream signaling cascade responsible for most of BNP's physiological effects.
Natriuretic Peptide Receptor-C (NPR-C) is structurally different from NPR-A as it lacks an intracellular guanylyl cyclase domain. It is widely known as the "clearance receptor" for natriuretic peptides. The primary function of NPR-C is to regulate the circulating levels of natriuretic peptides, including BNP, by removing them from the bloodstream.
BNP binds to NPR-C, which then facilitates the internalization of the ligand-receptor complex into the cell for subsequent lysosomal degradation. This process of receptor-mediated endocytosis effectively reduces the concentration of available BNP that can bind to the signaling receptor, NPR-A. Unlike the preferential binding seen with other receptors, NPR-C binds ANP, BNP, and C-type natriuretic peptide (CNP) with similar high affinity. By sequestering and degrading BNP, NPR-C plays a critical role in modulating the magnitude and duration of BNP's biological actions.
Table 1: Binding Specificity and Function of Natriuretic Peptide Receptors for BNP
| Receptor Isoform | Alternative Name | Primary Ligands | Binding Affinity for BNP | Primary Function |
|---|---|---|---|---|
| NPR-A | NPR1 / GC-A | ANP, BNP | High | Signaling (Guanylyl Cyclase Activation) |
| NPR-C | NPR3 | ANP, BNP, CNP | High (similar to other NPs) | Clearance (Internalization and Degradation) |
Cyclic Guanosine (B1672433) Monophosphate (cGMP)-Dependent Signaling Cascade
The binding of BNP to NPR-A initiates a well-defined intracellular signaling pathway that is dependent on the second messenger, cyclic guanosine monophosphate (cGMP). This cascade is central to the vasodilatory, natriuretic, and diuretic effects of BNP.
Upon binding of BNP to the extracellular portion of NPR-A, the receptor undergoes a conformational change that activates its intracellular particulate guanylate cyclase (pGC) domain. This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The result is a rapid and significant increase in the intracellular concentration of cGMP in target cells such as vascular smooth muscle cells and renal tubular cells. This elevation of cGMP serves as the crucial second messenger that propagates the signal initiated by BNP.
The increased levels of intracellular cGMP lead to the activation of its primary downstream effector, cGMP-dependent protein kinase (PKG), also known as cGK. PKG1 is the predominant isoform found in cardiomyocytes and vascular smooth muscle cells. cGMP binds to regulatory domains on the PKG enzyme, causing a conformational change that unleashes its catalytic activity. Activated PKG is a serine/threonine kinase that phosphorylates specific substrate proteins within the cell, thereby altering their function and mediating the physiological responses to BNP.
Activated PKG phosphorylates a variety of downstream target proteins, leading to the ultimate physiological effects of BNP. In cardiac and vascular tissues, these phosphorylation events are critical for regulating cellular function. For example, in cardiac myocytes, PKG has been shown to phosphorylate the protein phospholamban (PLB). The phosphorylation of PLB is a key event in modulating calcium handling within the cell. Other identified targets of PKG in cardiomyocytes include regulators of G-protein signaling (RGS2/4), components of the sarcomere, and proteins involved in mitochondrial function and proteasome systems. These phosphorylation events collectively contribute to effects such as vasodilation, inhibition of cardiac hypertrophy, and regulation of fluid and electrolyte balance.
Table 2: Selected Downstream Targets of PKG Phosphorylation in the BNP Signaling Pathway
| Target Protein | Cellular Location | Function Modulated by Phosphorylation |
|---|---|---|
| Phospholamban (PLB) | Sarcoplasmic Reticulum (Cardiomyocytes) | Regulation of calcium uptake and cardiac contractility |
| Regulators of G-protein Signaling (RGS2/4) | Cytosol/Membrane (Cardiomyocytes) | Attenuation of G-protein coupled receptor signaling |
| Sarcomeric Proteins (e.g., Titin) | Sarcomere (Cardiomyocytes) | Modulation of myocardial stiffness and relaxation |
| TRPC6 Channels | Cell Membrane (Cardiomyocytes) | Regulation of calcium influx and pathological signaling |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Atrial Natriuretic Peptide | ANP |
| Brain Natriuretic Peptide | BNP |
| C-type Natriuretic Peptide | CNP |
| Cyclic Guanosine Monophosphate | cGMP |
| Guanosine Triphosphate | GTP |
| Natriuretic Peptide Receptor-A | NPR-A |
| Natriuretic Peptide Receptor-C | NPR-C |
| Phospholamban | PLB |
cGMP-Independent Signaling Pathways (if identified for BNP-45)
A comprehensive review of published research reveals no specifically identified cGMP-independent signaling pathways for this compound. The predominant mechanism of action for B-type natriuretic peptides involves binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor nih.govnih.gov. This interaction leads to the intracellular conversion of GTP to cyclic guanosine monophosphate (cGMP), which mediates most of the known downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system nih.govnih.gov.
While a third natriuretic peptide receptor, NPR-C, lacks a guanylyl cyclase domain and is suggested to signal through G protein-dependent mechanisms, specific studies linking BNP-45 to this receptor and a subsequent cGMP-independent pathway have not been reported nih.gov. Therefore, a detailed description of cGMP-independent signaling unique to BNP-45 cannot be provided.
Interaction with Phosphodiesterases (PDEs) and cGMP Metabolism
The metabolism of cGMP, the second messenger for natriuretic peptides, is regulated by phosphodiesterases (PDEs), which degrade cGMP and thus terminate its signal ahajournals.org. However, direct research findings detailing the specific interaction between this compound and various phosphodiesterase isoforms are not present in the scientific literature.
Due to the absence of research focused specifically on BNP-45, no data is available to populate tables regarding its influence on PDE activity or the resulting cGMP metabolism.
Biological Functions and Physiological Mechanisms Mediated by Brain Natriuretic Peptide 45
Renal Homeostasis Regulation
Brain Natriuretic Peptide-45 is a key regulator of renal function, contributing to the maintenance of fluid and electrolyte balance through its multifaceted actions on the kidneys.
Natriuretic and Diuretic Actions: Mechanisms in Renal Tubules
The primary renal effects of this compound are the promotion of natriuresis (excretion of sodium in urine) and diuresis (increased urine production). These actions are mediated through specific mechanisms within the renal tubules. BNP-45 binds to natriuretic peptide receptor-A (NPR-A) on the surface of renal tubular cells, particularly in the collecting ducts physiology.orgoatext.com. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) nih.govoup.com.
The elevated cGMP levels, in turn, inhibit sodium reabsorption in the distal tubule and collecting duct nih.govoup.comnih.gov. Specifically, cGMP is thought to suppress the activity of the amiloride-sensitive sodium channels on the luminal surface of the inner medullary collecting duct cells, thereby increasing sodium excretion physiology.org. By inhibiting sodium reabsorption, BNP-45 reduces the osmotic gradient for water reabsorption, leading to an increase in urine output. Furthermore, BNP-45 can antagonize the actions of vasopressin, a hormone that promotes water reabsorption in the collecting ducts, further contributing to its diuretic effect oup.com.
The renoprotective effects of BNP include the inhibition of sodium reabsorption in the proximal tubule and the distal nephron nih.gov. Some studies suggest that the tubular site of action occurs in both the proximal tubules and the distal nephron nih.gov.
Modulation of Glomerular Filtration Rate
This compound also influences the glomerular filtration rate (GFR), the rate at which blood is filtered by the kidneys. BNP-45 can increase GFR through several mechanisms nih.govnih.gov. One key mechanism is the relaxation of glomerular mesangial cells nih.gov. These cells, when contracted, can reduce the surface area available for filtration. By inducing their relaxation, BNP-45 increases the filtration surface area, thereby enhancing GFR nih.gov.
Furthermore, BNP-45 can modulate the tone of the afferent and efferent arterioles, the small blood vessels that supply and drain the glomerulus, respectively. While the precise effects can vary, BNP-45 is generally considered to cause vasodilation, which can alter the pressure gradient across the glomerular capillaries and contribute to an increased GFR nih.gov. The inhibition of vasoconstrictors also contributes to the improvement of GFR and renal plasma flow nih.gov.
Electrolyte Excretion (e.g., Kaluresis, Chloruresis)
In addition to its potent natriuretic effects, this compound also influences the excretion of other electrolytes. The increased sodium delivery to the distal nephron, a consequence of BNP-45's action on the proximal tubules and collecting ducts, can indirectly lead to increased potassium excretion (kaluresis). However, it's important to note that the renal effects of natriuretic peptides are generally considered potassium-sparing, unlike many diuretic drugs cvphysiology.com.
The increased excretion of sodium is typically accompanied by an increased excretion of chloride (chloruresis) to maintain electrochemical balance. Therefore, the natriuretic effect of BNP-45 is closely linked to an increase in chloride excretion.
Cardiovascular System Regulation
This compound is a critical regulator of the cardiovascular system, exerting its effects primarily through vasodilation and modulation of vascular smooth muscle cell function.
Vasodilatory Effects on Systemic and Pulmonary Vasculature
This compound is a potent vasodilator, acting on both the systemic and pulmonary vasculature to reduce blood pressure and cardiac workload nih.govmedscape.com. In the systemic circulation, BNP-45 induces vasodilation of both arteries and veins cvphysiology.com. This leads to a decrease in systemic vascular resistance (afterload) and a reduction in central venous pressure (preload), both of which alleviate the strain on the heart cvphysiology.com. The mechanism of systemic vasodilation involves the activation of NPR-A on vascular smooth muscle cells, leading to increased intracellular cGMP levels and subsequent relaxation of the muscle cells cvphysiology.com.
In the pulmonary circulation, BNP-45 also exhibits significant vasodilatory effects, which can be particularly beneficial in conditions of pulmonary hypertension nih.gov. Elevated levels of BNP are observed in pulmonary hypertensive diseases, and the peptide is believed to play a role in modulating the pulmonary hypertensive response nih.gov.
Influence on Vascular Smooth Muscle Cell Function
The primary mechanism by which this compound exerts its vasodilatory effects is through its direct action on vascular smooth muscle cells (VSMCs) nih.gov. The binding of BNP-45 to NPR-A on VSMCs triggers the conversion of guanosine triphosphate (GTP) to cGMP by guanylate cyclase nih.gov. The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase (cGK), which in turn phosphorylates several downstream targets nih.govnih.gov.
This signaling cascade ultimately leads to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle and vasodilation mdpi.com. In addition to its acute vasodilatory effects, BNP-45 has also been shown to inhibit the migration of vascular smooth muscle cells, a process that is implicated in the development of atherosclerosis ahajournals.org. This suggests a longer-term protective role for BNP-45 in vascular health. Human BNP has been demonstrated to be a potent inhibitor of the vasoconstrictive actions of endothelin-1 (B181129) and the alpha-adrenergic agonist phenylephrine (B352888) in isolated human artery preparations nih.gov.
Research Findings on the Effects of this compound
| Biological System | Specific Effect | Mechanism of Action | Key Research Findings |
| Renal System | Natriuresis and Diuresis | Binds to NPR-A in renal tubules, increases intracellular cGMP, inhibits sodium reabsorption in the collecting duct. physiology.orgoatext.comnih.govnih.gov | Studies in healthy men have shown that BNP infusion increases urinary flow rate and sodium excretion. nih.gov |
| Renal System | Increased Glomerular Filtration Rate | Relaxation of glomerular mesangial cells, increasing filtration surface area; modulation of afferent and efferent arteriolar tone. nih.gov | BNP infusion has been observed to cause an increase in GFR. nih.gov |
| Renal System | Electrolyte Excretion | Increased sodium delivery to the distal nephron can indirectly affect potassium and chloride excretion. | The natriuretic effect is accompanied by chloruresis. The overall effect on potassium is complex but often considered potassium-sparing. cvphysiology.com |
| Cardiovascular System | Systemic Vasodilation | Binds to NPR-A on vascular smooth muscle cells, increases intracellular cGMP, leading to smooth muscle relaxation. cvphysiology.com | Human BNP is a potent inhibitor of vasoconstriction induced by endothelin-1 and phenylephrine. nih.gov |
| Cardiovascular System | Pulmonary Vasodilation | Acts on pulmonary vasculature to induce relaxation. | BNP is upregulated in pulmonary hypertension and may modulate the hypertensive response. nih.gov |
| Cardiovascular System | Inhibition of Vascular Smooth Muscle Cell Migration | cGMP-dependent mechanisms. | Rat BNP-45 has been shown to inhibit the migration of cultured rat vascular smooth muscle cells. ahajournals.org |
Anti-Hypertrophic and Anti-Fibrotic Actions in Cardiac Tissue
Cardiac hypertrophy, an enlargement of the heart muscle, and fibrosis, the excessive formation of fibrous connective tissue, are key components of pathological cardiac remodeling that can lead to heart failure. nih.gov this compound exerts protective effects on the heart by counteracting these processes.
Anti-Hypertrophic Effects:
Studies in adult rat cardiomyocytes have demonstrated that natriuretic peptides, including BNP, have anti-hypertrophic properties. oup.com This protective action is mediated through the activation of particulate guanylyl cyclase receptors. oup.com BNP has been shown to inhibit the mitogenesis that contributes to ventricular remodeling. aafp.org Research indicates that increases in circulating natriuretic peptides can prevent excessive cardiac enlargement during the initial stages of hypertrophy. oup.com
Anti-Fibrotic Effects:
BNP-45 also plays a critical role in preventing the development of cardiac fibrosis. nih.gov It has been shown to inhibit the proliferation of cardiac fibroblasts induced by pro-fibrotic stimuli such as angiotensin II and norepinephrine (B1679862). nih.gov Furthermore, BNP can decrease collagen synthesis in cardiac fibroblasts. nih.gov In vitro studies have revealed that BNP can increase the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins, which contributes to its anti-fibrotic action. nih.gov This effect is mediated through the cGMP-protein kinase G signaling pathway. nih.gov Research on human cardiac fibroblasts has shown that BNP can oppose the pro-fibrotic effects of transforming growth factor-β (TGF-β), a key mediator of cardiac fibrosis. ahajournals.org
Table 1: Summary of Anti-Hypertrophic and Anti-Fibrotic Actions of BNP-45
| Action | Mechanism | Key Research Findings |
|---|---|---|
| Anti-Hypertrophic | Activation of particulate guanylyl cyclase receptors, inhibition of mitogenesis. oup.comaafp.org | Prevents excessive cardiac enlargement in early-stage hypertrophy. oup.com |
| Anti-Fibrotic | Inhibition of cardiac fibroblast proliferation, decreased collagen synthesis, increased matrix metalloproteinase (MMP) activity. nih.govnih.gov | Opposes the pro-fibrotic effects of TGF-β and inhibits angiotensin II-induced fibroblast proliferation. nih.govahajournals.org |
Modulation of Myocardial Relaxation
Myocardial relaxation is an active, energy-dependent process that is crucial for the proper filling of the ventricles during diastole. Impaired myocardial relaxation is a hallmark of diastolic dysfunction and heart failure with preserved ejection fraction. This compound contributes to improved myocardial relaxation. medscape.com The vasodilatory effects of BNP, which reduce both preload and afterload, indirectly facilitate myocardial relaxation by decreasing the workload on the heart. medscape.com
The underlying mechanism for the direct effects of BNP on myocardial relaxation involves the cGMP signaling pathway. Increased levels of cGMP in cardiomyocytes are thought to influence the handling of intracellular calcium, a key regulator of muscle contraction and relaxation. Specifically, cGMP can promote the sequestration of calcium into the sarcoplasmic reticulum and reduce the sensitivity of the myofilaments to calcium, both of which contribute to enhanced relaxation.
Neurohumoral Axis Modulation
The neurohumoral axis, which includes the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS), plays a central role in the pathophysiology of cardiovascular disease. Chronic activation of these systems contributes to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. This compound acts as a counter-regulatory hormone, mitigating the detrimental effects of the RAAS and SNS. aafp.org
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System is a critical regulator of blood pressure and fluid balance. However, its excessive activation is implicated in the progression of heart failure and hypertension. nih.gov this compound counteracts the RAAS at multiple levels.
BNP has been shown to inhibit the secretion of renin, the enzyme that initiates the RAAS cascade. nih.gov This, in turn, leads to reduced production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) release. mdpi.com Furthermore, BNP can directly suppress the synthesis and secretion of aldosterone from the adrenal glands. nih.govahajournals.org Studies in cultured neonatal rat cardiocytes have demonstrated that BNP can reduce the expression of the gene for aldosterone synthase (CYP11B2). ahajournals.org This inhibitory effect on aldosterone production is a key mechanism by which BNP promotes natriuresis and diuresis, and reduces cardiac fibrosis. ahajournals.org
Table 2: BNP-45's Inhibitory Actions on the Renin-Angiotensin-Aldosterone System (RAAS)
| Component of RAAS | Effect of BNP-45 | Mechanism |
|---|---|---|
| Renin | Inhibition of secretion. nih.gov | Reduces the initial step of the RAAS cascade. |
| Angiotensin II | Reduced production. mdpi.com | Decreases vasoconstriction and aldosterone stimulation. |
| Aldosterone | Inhibition of synthesis and secretion. nih.govahajournals.org | Reduces sodium and water retention, and cardiac fibrosis. ahajournals.org |
Attenuation of Sympathetic Nervous System Activity
The Sympathetic Nervous System is activated in response to stress and plays a "fight or flight" role. However, chronic sympathetic activation in cardiovascular disease leads to increased heart rate, myocardial contractility, and peripheral vasoconstriction, all of which increase the workload on the heart and can contribute to disease progression. nih.gov
This compound has been shown to have sympatho-inhibitory effects. oup.com Research in both healthy individuals and patients with congestive heart failure has demonstrated that low-dose BNP can reduce cardiac norepinephrine spillover, an indicator of cardiac sympathetic activity. oup.com This effect occurs without significant changes in blood pressure, suggesting a direct modulatory role of BNP on cardiac sympathetic nerves. oup.com By down-regulating the sympathetic nervous system, BNP helps to reduce heart rate and peripheral vascular resistance, thereby lessening the strain on the myocardium. aafp.org
Pathophysiological Roles and Mechanistic Insights from Preclinical Models Involving Brain Natriuretic Peptide 45 Dysregulation
Cardiac Remodeling and Hypertrophy in Animal Models
Preclinical animal models have been instrumental in elucidating the involvement of brain natriuretic peptide-45 (BNP-45) in the pathological alterations of cardiac structure and function known as cardiac remodeling and hypertrophy. These studies provide a foundational understanding of the molecular and cellular responses to cardiac stress in which BNP-45 plays a significant role.
Pressure Overload-Induced Ventricular Remodeling
In animal models of pressure overload, which mimic conditions such as hypertension and aortic stenosis in humans, the heart is subjected to increased mechanical stress, leading to ventricular remodeling and hypertrophy. cusabio.com Studies have shown that mechanical overload in models of hypertension influences the synthesis and secretion of BNP. cusabio.com In a rat model of volume-overload congestive heart failure induced by an aortocaval fistula, plasma levels of rat BNP-45 (rBNP-45) were found to be elevated. researchgate.netnih.gov This suggests that increased wall stress from pressure and volume overload acts as a primary stimulus for the ventricular expression and release of BNP-45. The upregulation of BNP-45 in these models is considered a compensatory response, aiming to counteract the excessive load on the heart through its diuretic, natriuretic, and vasodilatory properties. medchemexpress.comglpbio.com Furthermore, in rats with unilateral nephrectomy subjected to an aortocaval fistula, a model of volume-overload congestive heart failure, there was a trend towards slightly higher plasma BNP-45 levels compared to sham-operated animals. plos.org
| Animal Model | Condition | Key Findings Regarding BNP-45 |
| Rat | Aortocaval fistula (volume overload) | Elevated plasma rBNP-45 concentrations. researchgate.netnih.gov |
| Rat | Unilateral nephrectomy with aortocaval fistula | Tendency for slightly higher plasma BNP-45 levels. plos.org |
| Rat | Hypertension models | Mechanical overload influences BNP synthesis and secretion. cusabio.com |
Hypoxia-Induced Cardiac Adaptations and Maladaptations
Chronic exposure to hypoxia, a condition of insufficient oxygen supply, imposes a significant stress on the cardiovascular system, leading to both adaptive and maladaptive changes in the heart. nih.gov Research in animal models has demonstrated a direct link between chronic hypoxia and the upregulation of BNP-45. In a study involving Sprague-Dawley rats exposed to systemic chronic hypoxia (8% O2), both plasma BNP-45 concentrations and ventricular BNP-45 mRNA levels were significantly increased, peaking at 21 days of exposure. nih.gov This finding indicates that the regulation of BNP-45 gene expression occurs at both the transcriptional and post-transcriptional levels in response to hypoxic stress. nih.gov The sustained elevation of BNP-45 in this context is thought to be a marker of the cardiac strain induced by hypoxia, which can eventually lead to heart failure if the hypoxic insult is severe and prolonged. nih.gov
| Animal Model | Condition | Duration of Hypoxia | Peak BNP-45 Response |
| Sprague-Dawley Rat | Systemic chronic hypoxia (8% O2) | 28 days | Day 21 |
Role in Experimental Hypertension Models
Experimental models of hypertension have been crucial in defining the role of BNP-45 in the pathophysiology of high blood pressure and its cardiovascular consequences.
Studies in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. Studies in SHR have revealed significant alterations in the BNP system. Plasma levels of rBNP-45 have been found to be significantly higher in SHR (19.6 +/- 2.36 pmol/L) compared to their normotensive counterparts, the Wistar-Kyoto (WKY) rats (5.46 +/- 0.43 pmol/L). nih.gov This elevation is indicative of the increased cardiac stress experienced by the hypertensive heart. ahajournals.org Despite the higher endogenous levels, administration of exogenous BNP-45 in anesthetized SHR still elicits potent hypotensive and natriuretic effects. medchemexpress.comglpbio.comnih.gov Interestingly, while the blood pressure reduction in response to a high dose of BNP-45 was more pronounced in SHR than in WKY rats, the diuretic and natriuretic responses were greater in the normotensive WKY rats. nih.gov
| Rat Strain | Parameter | BNP-45 Level (pmol/L) |
| Spontaneously Hypertensive Rat (SHR) | Plasma rBNP-45 | 19.6 +/- 2.36 |
| Wistar-Kyoto Rat (WKY) | Plasma rBNP-45 | 5.46 +/- 0.43 |
Contribution to Blood Pressure Dysregulation
BNP-45 is recognized as a potent hypotensive agent, and its dysregulation is implicated in the pathophysiology of hypertension. medchemexpress.comglpbio.commedchemexpress.com In both SHR and normotensive WKY rats, intravenous administration of rat BNP-45 leads to a reduction in blood pressure. nih.gov The hypotensive action of BNP-45 is thought to be mediated through its vasodilatory effects on smooth muscle cells, which are at least partially dependent on cyclic GMP. nih.govahajournals.org Studies have shown that BNP-45 can induce a prolonged lowering of blood pressure, an effect that may outlast that of other natriuretic peptides like alpha-atrial natriuretic peptide (α-ANP). nih.gov The elevated circulating levels of BNP-45 in hypertensive states are considered a counter-regulatory mechanism aimed at mitigating the high blood pressure. ahajournals.org However, the blunted diuretic and natriuretic response to BNP-45 observed in SHR suggests a potential desensitization or altered downstream signaling in the hypertensive state. nih.gov
Involvement in Experimental Myocardial Ischemia and Infarction
Myocardial ischemia and infarction represent severe cardiac insults that trigger a cascade of neurohormonal responses, including the activation of the BNP system. In a rat model of heart failure induced by ligation of the left coronary artery, serum levels of BNP-45 were significantly elevated, confirming the utility of BNP-45 as a biomarker for myocardial injury and subsequent heart failure. medscimonit.comnih.gov Another study reported a significant increase in BNP mRNA expression in the myocardium as early as three hours after the induction of acute myocardial ischemia. cusabio.com This rapid upregulation suggests that myocardial ischemia itself, independent of changes in ventricular volume, is a potent stimulus for BNP gene expression. cusabio.com Furthermore, in a study investigating the effects of a therapeutic intervention in a rat model of myocardial infarction, a reduction in serum BNP-45 levels was associated with improved cardiac function and reduced adverse remodeling. medscimonit.comnih.gov These findings from preclinical models underscore the role of BNP-45 not only as a diagnostic and prognostic marker but also as an active participant in the pathophysiology of myocardial ischemia and infarction. nih.govnih.gov
| Experimental Model | Key Findings Regarding BNP-45 |
| Rat model of heart failure (coronary artery ligation) | Significantly elevated serum BNP-45 levels. medscimonit.comnih.gov |
| Rat model of acute myocardial ischemia | Significant increase in myocardial BNP mRNA expression within 3 hours. cusabio.com |
| Therapeutic intervention in post-infarction rat model | Reduction in serum BNP-45 associated with improved cardiac outcomes. medscimonit.comnih.gov |
Mechanisms of Cardioprotection in Acute Myocardial Infarction Models
In experimental models of acute myocardial infarction (AMI) in rats, a rapid and significant increase in the ventricular expression of the BNP gene is observed. ahajournals.org This response is considered a crucial part of the heart's early adaptive mechanisms to ischemic injury. The BNP concentration in the left ventricle can increase approximately two-fold as early as 12 hours post-infarction and up to five-fold within 24 hours. ahajournals.org This upregulation occurs in both the infarcted and non-infarcted regions of the ventricle. ahajournals.org
The cardioprotective effects of BNP in the context of AMI are multifaceted. One key mechanism is the reduction of cardiomyocyte apoptosis. nih.gov Studies in mouse models of infarction have shown that BNP supplementation leads to a significant decrease in cardiomyocyte death, as evidenced by reduced plasma levels of Troponin T. nih.govbiorxiv.org This is accompanied by an increase in the number of cardiomyocytes in the hypoxic area of the infarcted heart. nih.gov
Furthermore, BNP appears to stimulate cardiomyocyte cell cycle re-entry, suggesting a role in cardiac regeneration. nih.govbiorxiv.org In BNP-treated infarcted mouse hearts, a higher number of smaller, dedifferentiated, and mononucleated cardiomyocytes are observed. nih.gov These cells exhibit increased expression of markers for DNA synthesis (Ki67), mitosis (phospho-histone H3 and Aurora B), and hypoxia-inducible factor 1-alpha (Hif1α), indicating that they are re-entering the cell cycle. nih.gov This proliferative response is mediated through the activation of the NPR-A receptor and the subsequent stimulation of the ERK MAP kinase pathway. nih.gov
The following table summarizes the key findings on the cardioprotective mechanisms of BNP-45 in AMI models.
| Mechanism | Experimental Finding | Model System | Reference |
| Upregulation of BNP | ~2-fold increase in LV BNP at 12h, ~5-fold at 24h post-MI. | Rat AMI model | ahajournals.org |
| Reduced Apoptosis | Decreased plasma Troponin T levels. | Mouse MI model | nih.govbiorxiv.org |
| Cardiomyocyte Renewal | Increased number of small, dedifferentiated, mononucleated cardiomyocytes. | Mouse MI model | nih.gov |
| Cell Cycle Re-entry | Increased expression of Ki67, phospho-histone H3, Aurora B, and Hif1α. | Mouse MI model | nih.gov |
| Signaling Pathway | Activation of NPR-A and ERK MAP kinase pathway. | In vitro adult cardiomyocytes and in vivo mouse hearts | nih.gov |
Influence on Tissue Remodeling Post-Infarction
Following an acute myocardial infarction, the heart undergoes a process of tissue remodeling, which can lead to progressive ventricular dilation and heart failure. BNP-45 plays a significant role in modulating this process. Sustained high levels of BNP after the acute phase of an infarction are predictive of progressive ventricular remodeling. revespcardiol.org This is thought to be due to sustained parietal tension leading to the expansion of the infarct area and subsequent ventricular dilation. revespcardiol.org
In rat models of AMI, the expression of BNP mRNA is found to be maximal in the region bordering the infarct area and the surrounding tissue. revespcardiol.org This localized expression suggests a direct involvement in the remodeling process of the surviving myocardium. BNP is a well-recognized independent predictor of left ventricular remodeling following AMI. researchgate.net
Experimental studies have shown that BNP supplementation can favorably influence post-infarction remodeling. In mouse models, BNP treatment has been shown to limit cardiomyocyte hypertrophy and fibrosis, which are key components of adverse remodeling. biorxiv.org By promoting cardiomyocyte renewal and reducing cell death, BNP helps to preserve the structural and functional integrity of the heart post-infarction. nih.gov
The table below outlines the influence of BNP-45 on post-infarction tissue remodeling.
| Aspect of Remodeling | Influence of BNP-45 | Experimental Evidence | Model System | Reference |
| Ventricular Dilation | High BNP levels predict progressive remodeling and dilation. | Correlation between sustained high BNP and ventricular expansion. | Clinical studies and inferred from animal models. | revespcardiol.org |
| Gene Expression | Maximal BNP mRNA expression in the infarct border zone. | In situ hybridization studies. | Rat AMI model | revespcardiol.org |
| Hypertrophy and Fibrosis | BNP supplementation limits cardiomyocyte hypertrophy and fibrosis. | Histological analysis of treated hearts. | Mouse MI model | biorxiv.org |
| Myocardial Integrity | Promotes cardiomyocyte renewal and reduces cell death. | Cell counting and marker analysis. | Mouse MI model | nih.gov |
Contribution to Septic States and Associated Hemodynamic Instability in Murine Models
In murine models of sepsis, such as those induced by cecal ligation and puncture (CLP), there is a significant upregulation of BNP. nih.gov This increase in BNP is not merely a biomarker of cardiac stress but actively contributes to the hemodynamic instability characteristic of septic shock. nih.gov
The primary mechanism by which BNP contributes to septic hypotension is through its vasodilatory effects, which lead to a decrease in systemic vascular resistance. nih.gov Additionally, BNP promotes natriuresis and plasma shift, which can exacerbate hypovolemia and reduce cardiac preload. nih.gov
Research has identified the c-Jun N-terminal kinase (JNK) signaling pathway as a key regulator of BNP expression during sepsis. nih.gov Activation of JNK signaling leads to increased BNP expression via the direct binding of c-Jun to the Nppb promoter. nih.gov Importantly, inhibition of the JNK pathway or direct neutralization of BNP with a monoclonal antibody has been shown to improve cardiac output, stabilize blood pressure, and increase survival in septic mice. nih.gov
These findings from murine models highlight a causal link between elevated BNP and the life-threatening hypotension observed in sepsis.
The following table details the contribution of BNP-45 to septic states in murine models.
| Pathophysiological Role | Mechanistic Insight | Experimental Outcome | Model System | Reference |
| Septic Hypotension | Vasodilation, natriuresis, plasma shift. | Decreased systemic vascular resistance. | Murine sepsis models (CLP) | nih.gov |
| Regulation of BNP Expression | Activation of JNK signaling pathway. | Increased BNP mRNA via c-Jun binding to Nppb promoter. | In vitro and in vivo murine models | nih.gov |
| Therapeutic Intervention | Inhibition of JNK or neutralization of BNP. | Improved cardiac output, stabilized blood pressure, increased survival. | Murine sepsis models (CLP) | nih.gov |
Dysregulation in Experimental Diabetic Cardiomyopathy Models
In experimental models of diabetic cardiomyopathy (DCM), such as streptozotocin (B1681764) (STZ)-induced diabetes in mice, a compensatory increase in plasma BNP levels is observed, often preceding the development of overt cardiac dysfunction. nih.gov This suggests an initial protective role for BNP in the diabetic heart.
BNP administration in diabetic mice has been shown to alleviate many of the pathological features of DCM. nih.gov It improves cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and fractional shortening (LVFS). nih.gov Structurally, BNP treatment reduces diabetes-induced cardiac hypertrophy and fibrosis. nih.gov At a cellular level, BNP mitigates oxidative stress, as shown by decreased levels of malondialdehyde (MDA) and other oxidative stress markers, and reduces cardiomyocyte apoptosis. nih.gov
A key mechanism underlying the cardioprotective effects of BNP in DCM is its ability to promote mitochondrial fusion. nih.gov In diabetic hearts, mitochondria are often fragmented and dysfunctional. nih.gov BNP treatment increases the mean size of mitochondria and restores ATP production by activating the NPRA-PKG-STAT3 signaling pathway, which in turn upregulates the mitochondrial fusion protein Opa1. nih.gov
The table below summarizes the dysregulation of BNP-45 and its mechanistic roles in experimental diabetic cardiomyopathy.
| Aspect of DCM | Effect of BNP-45 Dysregulation/Treatment | Mechanistic Insight | Model System | Reference |
| Cardiac Function | Increased plasma BNP precedes dysfunction; BNP treatment improves LVEF and LVFS. | Compensatory upregulation; direct inotropic and lusitropic effects. | STZ-induced diabetic mice | nih.gov |
| Cardiac Structure | BNP treatment reduces hypertrophy and fibrosis. | Antifibrotic and antihypertrophic signaling. | STZ-induced diabetic mice | nih.gov |
| Oxidative Stress & Apoptosis | BNP treatment decreases oxidative stress markers and reduces apoptosis. | Activation of antioxidant pathways. | STZ-induced diabetic mice | nih.gov |
| Mitochondrial Dynamics | BNP treatment promotes mitochondrial fusion and restores ATP production. | Activation of NPRA-PKG-STAT3-Opa1 signaling pathway. | STZ-induced diabetic mice | nih.gov |
Advanced Research Methodologies and Experimental Models for Studying Brain Natriuretic Peptide 45
In Vitro Cell Culture Systems
In vitro models provide a controlled environment to dissect the cellular and molecular effects of BNP-45, allowing for detailed analysis of its synthesis, secretion, and signaling pathways in specific cell types.
Primary Cardiomyocyte Cultures and Mechanostretch Models
Primary cultures of cardiomyocytes, isolated directly from neonatal or adult hearts, are a cornerstone for studying BNP-45 in its primary cell of origin. These cells retain many of the physiological characteristics of in vivo cardiomyocytes, making them a relevant model. Mechanical stretch, a key physiological stimulus for BNP secretion, is often simulated in these cultures using specialized apparatus. For instance, neonatal rat ventricular myocyte (NRVM) cultures are frequently used. Studies have shown that inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), can significantly increase the secretion of BNP from these cells, indicating that inflammation, in addition to stretch, is a potent stimulus. nih.gov While direct studies detailing mechanostretch-induced BNP-45 secretion are a logical extension, much of the foundational work has focused on the broader class of natriuretic peptides or the gene (Nppb) encoding BNP.
Vascular Cell and Renal Epithelial Cell Line Studies
The systemic effects of BNP-45 are mediated through its actions on various cell types, particularly in the vasculature and kidneys. Cultured vascular smooth muscle cells (VSMCs) and endothelial cells are used to study the vasodilatory and anti-proliferative properties of BNP-45. Research has demonstrated that rat BNP-45 can inhibit the migration of cultured rat aortic endothelial cells, an effect that is likely mediated through the generation of cyclic guanosine (B1672433) monophosphate (cGMP). ahajournals.org In vascular smooth muscle cells, BNP-45 has been shown to inhibit migration stimulated by factors like fetal calf serum (FCS) and platelet-derived growth factor (PDGF)-BB, with this inhibition being concentration-dependent. ahajournals.org
Renal epithelial cells are critical for understanding the natriuretic and diuretic effects of BNP-45. Studies on human renal proximal tubular cells have shown that BNP can stimulate cGMP production, indicating a direct action on these cells. mdpi.comfenicia-events.eu While much of the research has focused on the broader family of natriuretic peptides, these models are essential for dissecting the specific tubular segments and transporters affected by BNP-45. For example, BNP is known to inhibit sodium reabsorption in the proximal tubule and distal nephron. nih.gov The use of specific renal cell lines, such as those derived from the proximal tubule (e.g., RPTEC), allows for detailed investigation into the molecular pathways underlying these effects. mdpi.comcore.ac.uk
| Cell Type | Experimental Model | Key Findings Related to BNP-45 | Reference |
|---|---|---|---|
| Primary Neonatal Rat Ventricular Cardiomyocytes | Cytokine Stimulation | Increased BNP mRNA and secretion in response to TNF-α and IL-1β. | nih.gov |
| Rat Aortic Endothelial Cells | Migration Assay (Boyden's Chamber) | Rat BNP-45 inhibits fetal calf serum-stimulated migration in a concentration-dependent manner (10⁻¹⁰ to 10⁻⁶ mol/L). | ahajournals.org |
| Rat Vascular Smooth Muscle Cells | Migration Assay | Rat BNP-45 inhibits migration stimulated by FCS or PDGF-BB, an effect paralleled by increased cellular cGMP. | ahajournals.org |
| Human Renal Proximal Tubular Cells | cGMP Production Assay | BNP stimulates cGMP production, indicating direct receptor-mediated action. | mdpi.comfenicia-events.eu |
Signal Transduction Pathway Analysis in Cell Lines (e.g., HEK293 cells)
To investigate the specific signaling cascades initiated by BNP-45, researchers often utilize non-cardiac cell lines, such as Human Embryonic Kidney 293 (HEK293) cells. These cells are readily transfectable, allowing for the overexpression of specific natriuretic peptide receptors (NPR-A, NPR-B, NPR-C) to study ligand-receptor interactions and downstream signaling in a controlled manner.
A primary signaling pathway for BNP-45 involves its binding to the NPR-A receptor, which activates particulate guanylyl cyclase, leading to the production of the second messenger, cGMP. Studies using HEK293 cells overexpressing the guanylyl cyclase-A (GC-A) receptor have confirmed that BNP potently induces cGMP production in a dose-dependent manner. mdpi.comjacc.org Furthermore, research has implicated the c-Jun N-terminal kinase (JNK) signaling pathway in the regulation of BNP expression. In vitro findings suggest that activation of JNK signaling increases BNP expression through the direct binding of c-Jun to the Nppb promoter. nih.gov The use of HEK293 cells has also been instrumental in developing and testing neutralizing antibodies against mouse BNP-45 by assessing their ability to block BNP-mediated cGMP production. nih.gov
| Experimental Setup | Key Findings | Reference |
|---|---|---|
| HEK293 cells overexpressing GC-A receptor | BNP significantly induces cGMP production in a dose-dependent manner. | jacc.org |
| HEK293 cells stimulated with mouse BNP-45 peptide | Used to test the neutralizing capability of monoclonal antibodies by measuring the suppression of BNP-induced cGMP upregulation. | nih.gov |
| In vitro studies implicating JNK pathway | Activation of JNK signaling increases BNP expression via direct binding of c-Jun to the Nppb promoter. | nih.gov |
In Vivo Animal Models
Animal models are indispensable for studying the integrated physiological and pathophysiological roles of BNP-45 in a whole-organism context, allowing for the investigation of complex processes like cardiovascular homeostasis and disease progression.
Induced Disease Models (e.g., Angiotensin II infusion, Chronic Hypoxia)
To study the role of BNP-45 in specific disease states, researchers utilize models where a pathological condition is induced.
Angiotensin II Infusion: Continuous infusion of angiotensin II (Ang II) is a widely used model to induce hypertension and cardiac hypertrophy. In these models, a significant increase in ventricular BNP mRNA levels is observed. oulu.finih.govpnas.org Studies using this model have shown that the upregulation of BNP is part of a broader "fetal" gene program reactivation that occurs during cardiac hypertrophy. nih.gov This model is crucial for investigating the interplay between the renin-angiotensin system and the natriuretic peptide system. For instance, in rats, Ang II infusion leads to increased cardiac mass and diastolic dysfunction, with a corresponding dynamic regulation of BNP promoter activity and mRNA levels. oulu.fi
Chronic Hypoxia: Exposure to chronic hypoxia is a well-established method for inducing pulmonary hypertension and right ventricular hypertrophy. This model has been instrumental in demonstrating that hypoxia is a potent stimulus for BNP production, independent of mechanical stretch alone. nih.govnih.gov In rats subjected to systemic chronic hypoxia (e.g., 8% O2), both plasma BNP-45 concentrations and ventricular BNP-45 mRNA levels are markedly increased, with levels peaking after several weeks of exposure. nih.govresearchgate.net These findings support the hypothesis that elevated BNP in certain conditions may not only reflect heart failure but also cardiac ischemia. nih.gov
| Model | Inducing Agent/Condition | Key Findings Related to BNP-45 | Reference |
|---|---|---|---|
| Hypertension/Cardiac Hypertrophy | Angiotensin II infusion | Significant increase in ventricular BNP mRNA levels and promoter activity. | oulu.finih.govpnas.org |
| Pulmonary Hypertension/Right Ventricular Hypertrophy | Chronic Hypoxia (e.g., 8% O₂) | Marked increase in plasma BNP-45 and ventricular BNP-45 mRNA, peaking at 21 days in one study. | nih.govresearchgate.net |
Pharmacological Intervention Studies in Animal Models (e.g., Antagonists, Neutralizing Antibodies)
To understand the physiological and pathophysiological roles of BNP, researchers often employ pharmacological intervention studies in animal models. These studies involve the use of agents that can block the biological effects of BNP, such as antagonists or neutralizing antibodies.
Neutralizing Antibodies: Monoclonal antibodies that specifically bind to and neutralize the activity of BNP are powerful tools. For instance, a neutralizing antibody developed against mouse BNP-45 was shown to effectively reverse the hypotension induced by sepsis in mice. jci.org In this study, administration of the anti-BNP-45 antibody, 19B3, to septic mice resulted in a significant increase in blood pressure and a reduction in plasma and kidney levels of cyclic guanosine monophosphate (cGMP), the second messenger of BNP. jci.org This demonstrates the direct involvement of BNP in the sepsis-induced hypotensive state.
Another study utilized a monoclonal antibody, KY-mBNP-I, to characterize transgenic mice overexpressing BNP. nih.gov A bolus intraperitoneal administration of this antibody to the transgenic mice completely abolished the enhanced urinary cGMP excretion and significantly increased their systolic blood pressure, confirming that the observed physiological effects were indeed mediated by the overproduced BNP. nih.gov
Key Findings from Pharmacological Intervention Studies:
| Intervention | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Anti-BNP-45 Neutralizing Antibody (19B3) | Septic Mice | Reversed hypotension and reduced plasma and kidney cGMP levels. | jci.org |
| Monoclonal Antibody (KY-mBNP-I) | BNP-Transgenic Mice | Abolished enhanced cGMP excretion and increased systolic blood pressure. | nih.gov |
These studies highlight the utility of pharmacological blockade in dissecting the in vivo functions of BNP and validating its role in various physiological and disease processes. While antagonists for natriuretic peptide receptors have been synthesized, the use of highly specific neutralizing antibodies has proven to be a valuable approach in animal models of both acute and chronic conditions. nih.gov
Advanced Analytical Techniques for Quantification and Characterization
Accurate quantification and detailed characterization of BNP-45 and its related peptides are essential for both research and clinical applications. A variety of advanced analytical techniques are employed for this purpose.
Immunochemical assays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for the quantification of BNP in biological fluids like plasma and serum. mybiosource.comthermofisher.comcloud-clone.commybiosource.com These assays are based on the highly specific recognition of the BNP molecule by antibodies.
The most common format is the "sandwich" ELISA, where a capture antibody pre-coated onto a microplate binds to BNP in the sample. mybiosource.comcloud-clone.commybiosource.com A second, detection antibody, which is often conjugated to an enzyme like horseradish peroxidase (HRP), then binds to a different epitope on the captured BNP molecule. mybiosource.comcloud-clone.com The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of BNP in the sample. mybiosource.comcloud-clone.commybiosource.com
There are also competitive ELISA formats available. thermofisher.com In these assays, a labeled BNP (e.g., biotinylated) competes with the BNP in the sample for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of BNP in the sample. thermofisher.com
A novel "single-epitope sandwich" assay has also been developed. nih.govfrontiersin.org This method uses a first antibody to bind a stable region of BNP and a second antibody that recognizes the resulting immune complex, which can enhance sensitivity and stability. nih.govfrontiersin.org
Typical Characteristics of Commercial BNP ELISA Kits:
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Assay Type | Sandwich or Competitive ELISA | mybiosource.comthermofisher.com |
| Sample Types | Serum, plasma, tissue homogenates, cell culture supernatants | cloud-clone.com |
| Detection Range | Typically in the pg/mL to ng/mL range (e.g., 15.6-1,000 pg/mL) | cloud-clone.com |
| Sensitivity | Can be as low as <10 pg/mL | cloud-clone.com |
| Precision (CV%) | Intra-assay: <10%; Inter-assay: <10% | mybiosource.comthermofisher.com |
Mass spectrometry (MS) offers a powerful alternative and complementary technique to immunoassays for the analysis of BNP. pnas.orgresearchgate.netresearchgate.netreading.ac.uk MS provides high molecular specificity, allowing for the precise identification and quantification of intact BNP and its various fragments (peptidoforms). pnas.orgacs.orgacs.org This is a significant advantage over some immunoassays which may show cross-reactivity with different forms of the peptide. pnas.orgroche.com
Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a common approach. researchgate.netresearchgate.netreading.ac.uksciex.com This involves separating the peptides in a sample by liquid chromatography before they are introduced into the mass spectrometer for detection. To overcome the challenge of the low abundance of BNP in complex biological matrices like plasma, an immunoaffinity purification step is often employed to isolate BNP and its related forms before MS analysis. pnas.orgresearchgate.net
Capillary electrophoresis coupled with electrospray ionization mass spectrometry (CESI-MS) is another advanced technique used for profiling BNP proteolysis in plasma. acs.orgacs.orgnih.gov This method can simultaneously monitor the dynamic generation and breakdown of multiple BNP peptidoforms. acs.orgacs.orgnih.gov
Key Findings from Mass Spectrometry Studies:
| MS Technique | Sample Type | Key Finding | Reference |
|---|---|---|---|
| Nano-LC-ESI-FT-ICR MS | Human Plasma | In severe heart failure patients, detected high levels of BNP immunoreactivity but no endogenous BNP-32, suggesting immunoassays may detect altered or degraded forms. | pnas.org |
| IA-LC/MS | Human Plasma | The ratio of active BNP1-32 to total BNP in heart failure patients was found to be less than 8%. | researchgate.net |
| CESI-MS | Human Plasma | Simultaneously profiled five different BNP peptidoforms, demonstrating the complexity of BNP metabolism. | acs.orgacs.org |
To understand the regulation of BNP production, researchers study the expression of the gene encoding BNP, NPPB. Molecular techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Northern blotting are fundamental for measuring NPPB mRNA levels in tissues and cells.
RT-qPCR: This technique is highly sensitive and quantitative for measuring mRNA levels. It involves reverse transcribing the mRNA into complementary DNA (cDNA), which is then amplified and quantified in real-time using a qPCR machine. nih.govnih.govmdpi.comresearchgate.net Studies have used RT-qPCR to show that NPPB mRNA expression is upregulated in response to stimuli like myocardial ischemia and in animal models of heart failure. nih.govresearchgate.net For example, in a rat model of full-thickness wounds, Nppb mRNA expression was detected in the wound exudates and tended to decrease in infected wounds. nih.gov
Northern Blot: This is a classic technique for detecting specific RNA molecules in a sample. It involves separating RNA by size via gel electrophoresis and transferring it to a membrane, which is then probed with a labeled DNA or RNA probe specific for the target mRNA. ahajournals.orgahajournals.orgjacc.orgnih.gov Northern blot analysis has been used to demonstrate increased BNP mRNA levels in the ventricles of rats as early as 4 hours after experimental myocardial infarction. ahajournals.org It has also been used to show that stimuli like angiotensin II and diastolic overstretch increase BNP gene expression in human myocardial tissue. ahajournals.org
Comparative Findings from Molecular Techniques:
| Technique | Model/System | Key Finding | Reference |
|---|---|---|---|
| RT-qPCR | Rhesus Monkey (Myocardial Ischemia) | Confirmed microarray data showing upregulated NPPB mRNA expression in the infarcted area of the heart. | nih.gov |
| RT-qPCR | Rat Wound Exudates | Nppb mRNA expression was detected and tended to decrease with infection. | nih.gov |
| Northern Blot | Rat (Acute Myocardial Infarction) | BNP mRNA expression was augmented 3-fold in the left ventricle 4 hours post-infarction. | ahajournals.org |
| Northern Blot | Human Atrial Myocardium | Angiotensin II stimulation and diastolic overstretch increased BNP gene expression. | ahajournals.org |
Functional Bioassays for Receptor Binding and cGMP Production
Functional bioassays are crucial for determining the biological activity of BNP and for studying its interaction with its receptors. These assays typically measure downstream signaling events, such as receptor binding and the production of the second messenger, cGMP.
Receptor Binding Assays: These assays are used to determine the affinity of BNP for its receptors, primarily the natriuretic peptide receptor-A (NPR-A). elsevierpure.comnih.gov They often involve using a radiolabeled or fluorescently labeled form of BNP and measuring its binding to cells or membrane preparations that express the receptor. By competing the labeled BNP with increasing concentrations of unlabeled BNP, a binding curve can be generated to calculate the binding affinity (Kd). Photoaffinity labeling is an advanced technique that has been used to map the ligand-binding domain of NPR-A. nih.gov
cGMP Production Assays: The binding of BNP to NPR-A activates the receptor's intracellular guanylyl cyclase domain, leading to the production of cGMP. elsevierpure.comnih.govplos.orgmdpi.comnih.govjst.go.jp Measuring cGMP production is therefore a direct and widely used method to assess the functional activity of BNP. nih.govplos.org These assays are often performed using cultured cells that naturally express or are engineered to overexpress NPR-A. nih.govplos.orgmdpi.com After stimulating the cells with BNP, the intracellular or secreted cGMP is quantified, typically using a competitive ELISA or a radioimmunoassay. nih.govplos.org These assays are also valuable for evaluating the neutralizing capacity of anti-BNP antibodies. jci.orgplos.org For instance, a neutralizing antibody was shown to inhibit BNP-mediated cGMP production in HEK293 cells. jci.org
Key Findings from Functional Bioassays:
| Assay Type | Cell/System | Key Finding | Reference |
|---|---|---|---|
| cGMP Production Assay | HEK293 cells expressing NPR-A | Demonstrated that recombinant human BNP stimulates a drastic increase in cGMP levels. | nih.govplos.org |
| cGMP Production Assay | Rat PC12 cells | Used to evaluate the potency of various natriuretic peptides at the rat NPR-A. | mdpi.com |
| Receptor Binding & cGMP Production | Human and Rat Tissues/Cells | The rank order of potency for cGMP production via NPR-A was ANP ≥ BNP >> CNP. | elsevierpure.com |
| cGMP Production Assay | HEK293 cells | Confirmed the neutralizing capacity of an anti-BNP-45 antibody by its ability to inhibit BNP-induced cGMP production. | jci.org |
Emerging Concepts and Future Research Directions on Brain Natriuretic Peptide 45
Identification of Novel Modulators of Brain Natriuretic Peptide-45 Biosynthesis and Degradation
The regulation of brain natriuretic peptide (BNP) levels is a tightly controlled process involving biosynthesis, secretion, and degradation, presenting multiple targets for therapeutic modulation. tandfonline.com Future research is increasingly focused on identifying novel molecules that can influence these pathways.
Biosynthesis and Processing: BNP is synthesized as a 108-amino acid prohormone (pro-BNP) that is cleaved to release the biologically active C-terminal fragment (e.g., BNP-45) and the N-terminal fragment (NT-proBNP). mdpi.com This processing is a critical regulatory step.
Processing Enzymes: The serine proteases corin (B2432093) and furin are key enzymes responsible for the cleavage of pro-BNP. frontiersin.orgahajournals.org The efficiency of this cleavage can be hindered by post-translational modifications, such as glycosylation near the cleavage site, which may inhibit the degradation of pro-BNP. frontiersin.org Identifying compounds that can enhance the activity or expression of corin and furin or prevent inhibitory glycosylation could represent a novel strategy to increase levels of active BNP.
Transcriptional Regulation: The expression of the BNP gene is stimulated by factors such as myocardial wall stress, cytokines, and various hormones. mdpi.com Research into the non-canonical roles of proteins like histone deacetylase 5 (HDAC5) has shown it can act as a scaffold for co-repressor complexes that regulate the BNP gene, suggesting that targeting these regulatory complexes could modulate BNP biosynthesis. oup.com
Degradation Pathways: The clearance of active BNP from circulation is primarily mediated by two pathways: enzymatic degradation and receptor-mediated clearance.
Neprilysin (NEP) Inhibition: Neprilysin, a neutral endopeptidase, is a key enzyme that degrades natriuretic peptides. cvphysiology.comcvpharmacology.com The development of NEP inhibitors, such as sacubitril, has been a significant advancement. cvphysiology.com These inhibitors increase the circulating levels of natriuretic peptides, enhancing their beneficial effects. cvphysiology.comcvpharmacology.com Human BNP is notably more resistant to NEP degradation compared to other natriuretic peptides and BNP forms from other species. mdpi.combioscientifica.com
Receptor-Mediated Clearance: The natriuretic peptide receptor-C (NPR-C) functions as a clearance receptor, binding and internalizing BNP from the circulation. mdpi.combioscientifica.com While initially seen as a simple clearance mechanism, evidence suggests NPR-C may have its own signaling functions. mdpi.comwikipedia.org Modulating the expression or activity of NPR-C could therefore alter BNP bioavailability.
Future research aims to discover more specific and potent modulators of these pathways, potentially leading to new therapeutic approaches for cardiovascular diseases.
Elucidation of Species-Specific Differences in the Brain Natriuretic Peptide System Biology
Significant species-specific variations exist within the BNP system, which has crucial implications for translational research. mdpi.comnih.gov Unlike Atrial Natriuretic Peptide (ANP), which is highly conserved across species, the primary structure of BNP shows considerable variability. uni-muenchen.de
The most prominent difference lies in the mature, active form of the peptide. In humans, pro-BNP is processed into the 32-amino acid BNP-32. mdpi.com In contrast, species like the rat produce a 45-amino acid peptide, BNP-45. mdpi.com These structural differences arise from variations in the prohormone sequence and the consensus sites for cleavage by processing enzymes like furin. mdpi.com For example, the rat pro-BNP sequence lacks the specific furin cleavage site present in human pro-BNP but contains an alternative site that results in the longer BNP-45 peptide. mdpi.com
These structural variations lead to different physiological properties. A key finding is the differential resistance to degradation by neprilysin (NEP). Human BNP-32 is uniquely resistant to NEP degradation, contributing to its longer plasma half-life (approximately 18 minutes) compared to ANP (~3 minutes) and ovine BNP (~2.6 minutes). mdpi.combioscientifica.com This resistance is conferred by the structure of human BNP itself, not the species-specific form of the enzyme. bioscientifica.com
Furthermore, the tissue distribution of BNP can vary between species. While originally found in the porcine brain, significant levels of BNP transcripts and immunoreactivity are found in the human brain, but they are much lower in the rat brain. nih.govuni-muenchen.de This suggests potential differences in the paracrine or autocrine functions of BNP within the central nervous system across species. uni-muenchen.de
Table 1: Comparison of BNP System Biology in Different Species
| Feature | Human | Rat | Ovine (Sheep) |
|---|---|---|---|
| Mature BNP Form | BNP-32 | BNP-45 mdpi.com | BNP-26 physiology.org |
| Primary Structure | Unique sequence mdpi.com | Different from human; has alternative furin cleavage site mdpi.com | Different from human bioscientifica.com |
| Degradation by Neprilysin (NEP) | Highly resistant mdpi.combioscientifica.com | Susceptible | Susceptible bioscientifica.com |
| Plasma Half-life | ~18 minutes mdpi.com | Not specified, but shorter than human | ~2.6 minutes bioscientifica.com |
| Presence in Brain | Significant uni-muenchen.de | Very low levels uni-muenchen.de | Not specified |
Understanding these differences is vital for the accurate interpretation of animal model data and its application to human physiology and disease.
Unexplored Receptor Interactions or Non-Canonical Signaling Pathways
The canonical signaling pathway for BNP involves binding to Natriuretic Peptide Receptor-A (NPR-A), which activates its intracellular guanylyl cyclase domain, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). sgul.ac.uknih.gov However, emerging research indicates that the signaling of BNP is more complex, involving non-canonical pathways and unexplored interactions.
The clearance receptor, NPR-C, was long thought to be biologically silent, serving only to remove natriuretic peptides from circulation. wikipedia.org It is now understood that NPR-C can actively signal. Lacking a guanylyl cyclase domain, it can couple to inhibitory G-proteins (Gi) to inhibit adenylyl cyclase or activate phospholipase C. mdpi.comwikipedia.org This opens up a cGMP-independent signaling axis for natriuretic peptides that is still not fully understood. Research on the related C-type natriuretic peptide (CNP) has shown it can potentiate the TRPV1 channel via a non-canonical, PKC-dependent pathway mediated by NPR-C, suggesting a potential parallel mechanism for BNP. jneurosci.org
Recent studies have also uncovered a role for BNP in modulating inflammation through non-canonical pathways. BNP, acting through the NPR-1/cGMP/PKG-I axis, can interfere with the activation of the inflammasome, a key component of the innate immune response. nih.govnih.gov This occurs not only through the canonical pathway but also by disturbing alternative and non-canonical inflammasome activation routes, involving interference with Gasdermin D and Caspase-8 cleavage. nih.govresearchgate.net This anti-inflammatory action represents a significant expansion of BNP's known biological functions.
Furthermore, interactions with other signaling systems are being explored. Preliminary data suggest potential interactions between the adrenomedullin (B612762) (ADM) system and the natriuretic peptide system, possibly occurring at the level of second messenger generation or hormone secretion. ahajournals.org
Development of Highly Specific Research Tools and Probes for this compound
Advancements in understanding the specific roles of BNP-45 and other BNP forms rely heavily on the development of highly specific research tools. The significant structural differences between BNP forms across species necessitate the creation of species-specific antibodies, assays, and probes. mdpi.com
Commercially available tools now include monoclonal antibodies that can distinguish between pro-BNP and mature BNP, as well as target specific fragments. thermofisher.com For instance, antibodies have been developed that are specific to the N-terminal region of pro-BNP, such as amino acid residues 28-45. thermofisher.com For preclinical research, specific peptides and antibodies for rat and mouse BNP-45 are available, enabling more accurate studies in these animal models. eurogentec.com
Beyond traditional immunoassays, novel detection platforms are being engineered to provide greater sensitivity and specificity.
FRET-Based Biosensors: One innovative approach utilizes Förster Resonance Energy Transfer (FRET). A platform using dye-modified aptamers as specific recognitions elements and graphene oxide as a quencher has been designed for the ultrasensitive detection of BNP. researchgate.net
Magnetic Probes: Immunoassays are being enhanced with magnetic probes, which, combined with other amplification steps, allow for the rapid and low-cost detection of BNP with high sensitivity. researchgate.net
Electrochemical Biosensors: Immunosensors using screen-printed carbon electrodes (SPCE), sometimes modified with gold to increase the detection limit, are being developed to identify BNP electrochemically via immobilized anti-BNP antibodies. researchgate.net
These advanced tools are critical for distinguishing between the precursor (pro-BNP) and the various processed, active, and inactive forms of BNP in circulation, a key challenge in the field. nih.gov The development of probes that can specifically target and quantify BNP-45 in research models is essential for clarifying its unique biological role.
Mechanistic Exploration of this compound in Non-Cardiac Tissues (e.g., Brain, Adipose Tissue)
While BNP is named for the brain and produced primarily by the heart, its biological activity extends to numerous non-cardiac tissues, revealing a complex interplay between the heart and other organ systems. nih.govnih.gov
Brain: The natriuretic peptide system is present in the central nervous system (CNS), with peptides and receptors located in discrete brain regions involved in cardiovascular homeostasis. nih.gov The presence of BNP in the brain suggests it plays a physiological role in the central regulation of blood pressure, as well as salt and water intake, often acting antagonistically to the central actions of angiotensin II. nih.gov However, the expression levels and distribution of BNP in the brain vary significantly between species, with humans showing more prominent expression than rats, indicating that its role may be species-dependent. uni-muenchen.de
Adipose Tissue: A significant and emerging area of research is the role of BNP in adipose tissue metabolism. oup.com A growing body of evidence shows that the heart acts as an endocrine organ that communicates with fat cells via natriuretic peptides. jacc.org
Metabolic Regulation: BNP binds to NPR-A receptors on adipocytes, stimulating lipolysis (the breakdown of fat) and promoting the "browning" of white adipose tissue, which increases energy expenditure. jacc.orgnih.gov
Adipokine Secretion: BNP is a potent stimulus for the release of adiponectin, a beneficial adipokine with anti-inflammatory and insulin-sensitizing properties. oup.com
Fat Distribution: Higher circulating levels of natriuretic peptides are associated with a more favorable body fat distribution profile, characterized by less visceral and liver fat and more lower-body (gluteal-femoral) fat. jacc.orgsvemonline.org
This creates a bidirectional relationship: obesity and insulin (B600854) resistance are associated with lower levels of circulating BNP, which in turn may impair lipolysis and contribute to a metabolically unfavorable state. nih.govsvemonline.org Exploring the specific mechanisms of BNP-45 in these non-cardiac tissues within relevant animal models is a key future research direction.
Integration of Multi-Omics Data in Understanding this compound Regulatory Networks
The complexity of the BNP system and its role in pathophysiology cannot be fully understood by studying single molecules in isolation. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to unravel the intricate regulatory networks governing BNP. mdpi.com
High-throughput omics technologies generate vast datasets that provide a holistic view of the molecular landscape in health and disease. mdpi.com In cardiovascular research, these approaches are being used to identify novel biomarkers, understand disease mechanisms, and stratify patients for clinical trials. mdpi.complos.org BNP and NT-proBNP frequently serve as the gold-standard clinical biomarkers against which new omics-based findings are benchmarked. mdpi.com
Identifying Regulatory Elements: Quantitative trait loci (QTL) analyses can link genetic variants (genomics) with gene expression levels (transcriptomics) in specific tissues, such as the atria. nih.gov This can reveal the genetic architecture controlling the expression of the BNP gene and other related pathway components.
Uncovering Novel Pathways: By integrating multiple layers of omics data, researchers can identify key genes, proteins, and metabolic pathways that are causally linked to BNP levels and function. plos.org This can move research beyond known pathways and uncover entirely new mechanisms of action or regulation.
Improving Clinical Translation: Multi-omics allows for a more precise definition of disease subtypes based on molecular profiles rather than purely clinical features. mdpi.com This can lead to the identification of patient subgroups who might respond differently to therapies that modulate the BNP system, ultimately facilitating more personalized medicine.
A major challenge remains the integration of these large and diverse datasets and the translation of findings from accessible samples like blood to the specific tissues where BNP exerts its effects, such as the heart, brain, and adipose tissue. nih.govuniversiteitleiden.nl Applying these multi-omics strategies to animal models where BNP-45 is the primary active form will be crucial for understanding its specific regulatory networks.
Q & A
Q. What structural features of BNP-45 contribute to its bioactivity in cardiovascular regulation?
BNP-45 is derived from the cleavage of pro-BNP (1-108) into a 45-amino acid peptide. Its bioactivity depends on conserved structural motifs, including a 17-amino acid ring structure formed by a disulfide bond between Cys23 and Cys39, critical for receptor binding and natriuretic activity. Studies in rats highlight its hypotensive effects via guanylate cyclase-linked receptors, with sequence-specific regions (e.g., residues 1-11) influencing stability and potency .
Q. What methodologies are recommended for quantifying BNP-45 in preclinical models?
BNP-45 is typically measured using enzyme-linked immunosorbent assays (ELISAs) validated for species-specific isoforms (e.g., rat or mouse). For example, studies in rats with aortocaval fistula or unilateral nephrectomy (UNX) combined BNP-45 ELISA with renal parameters (plasma creatinine, cystatin C) to assess cardiorenal interactions. Ensure assay specificity by verifying cross-reactivity with truncated isoforms (e.g., BNP-32) .
Q. Which experimental models are optimal for studying BNP-45 in hypertension research?
Spontaneously hypertensive rats (SHR) are widely used to investigate BNP-45's role in blood pressure regulation. In SHR models, BNP-45 infusion (6.8 µg/kg/min) significantly reduces mean arterial pressure and promotes natriuresis, highlighting its compensatory role in hypertension. Sham-operated and UNX models further elucidate renal-mediated BNP-45 clearance .
Advanced Research Questions
Q. How does chronic hypoxia modulate BNP-45 expression in ventricular myocardium?
Chronic hypoxia upregulates BNP-45 mRNA expression in ventricular cardiomyocytes via hypoxia-inducible factor-1α (HIF-1α). In rat models, systemic hypoxia increased ventricular BNP-45 transcription by 2.5-fold, correlating with elevated plasma levels. Mechanistic studies using HIF-1α inhibitors (e.g., chetomin) can dissect this pathway .
Q. How should researchers address discrepancies in BNP-45 levels across cardiac remodeling studies?
Conflicting BNP-45 data may arise from variability in renal clearance or comorbidities. For instance, UNX+AV (aortocaval fistula) rats showed elevated BNP-45 but no statistical significance due to concurrent renal dysfunction (↑ plasma creatinine, ↓ GFR). Control for renal parameters and use standardized surgical models (e.g., 8-week post-operative follow-up) to isolate cardiac effects .
Q. What integrated approaches assess BNP-45's role in cardiorenal syndrome?
Combine hemodynamic, renal, and molecular metrics:
- Cardiac : BNP-45 ELISA, echocardiography (ejection fraction, wall stress).
- Renal : Effective renal plasma flow (ERPF), glomerular filtration rate (GFR), fractional excretion of sodium (FENa).
- Molecular : qPCR for HIF-1α/BNP-45 co-expression.
In UNX+AV rats, BNP-45 elevation (+15%) correlated with reduced ERPF (-30%) and increased renal vascular resistance (+25%), suggesting compensatory natriuretic signaling .
Q. How does BNP-45 interact with endothelin-1 (ET-1) in vascular pathophysiology?
BNP-45 antagonizes ET-1-mediated vasoconstriction via cGMP-dependent pathways. Co-administration of BNP-45 and ET-1 receptor blockers (e.g., bosentan) in hypertensive models amplifies vasodilation. In vitro, BNP-45 reduces ET-1 secretion by endothelial cells by 40%, highlighting bidirectional regulation .
Methodological Considerations
- Species Specificity : Rat and mouse BNP-45 isoforms differ in sequence (e.g., mouse BNP-45 lacks residue Arg14), requiring isoform-specific reagents .
- Temporal Dynamics : BNP-45 has a shorter half-life (~20 min) than NT-proBNP; frequent sampling (e.g., every 15 min post-infusion) captures acute changes .
- Data Normalization : Express BNP-45 levels relative to renal function (e.g., BNP-45/creatinine ratio) to account for clearance variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
